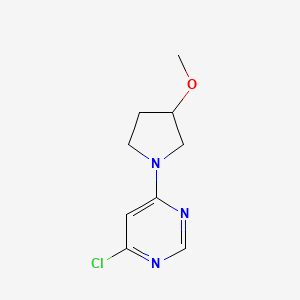

4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine

CAS No.: 1699737-76-2

Cat. No.: VC3110185

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1699737-76-2 |

|---|---|

| Molecular Formula | C9H12ClN3O |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 4-chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine |

| Standard InChI | InChI=1S/C9H12ClN3O/c1-14-7-2-3-13(5-7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3 |

| Standard InChI Key | NAFIJYRJZVCLKV-UHFFFAOYSA-N |

| SMILES | COC1CCN(C1)C2=CC(=NC=N2)Cl |

| Canonical SMILES | COC1CCN(C1)C2=CC(=NC=N2)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine features a pyrimidine core with a chlorine atom at the 4-position and a 3-methoxypyrrolidin-1-yl substituent at the 6-position. Its structure can be related to similar compounds such as 4-Chloro-2-cyclopropyl-6-(3-methoxypyrrolidin-1-yl)pyrimidine, which has been studied for potential therapeutic effects in oncology and neurology.

Basic Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN₃O |

| Molecular Weight | Approximately 213.67 g/mol |

| Appearance | Solid at room temperature |

| Solubility | Likely soluble in organic solvents such as dichloromethane, dimethylformamide, and dimethyl sulfoxide |

| Stability | Stable under normal laboratory conditions |

The pyrimidine core provides aromatic character, while the chlorine atom at position 4 serves as a reactive site for nucleophilic substitution reactions. The 3-methoxypyrrolidin-1-yl group at position 6 introduces potential hydrogen bond acceptor capabilities through the methoxy functionality.

Synthesis Methods

Nucleophilic Aromatic Substitution Approach

A common synthetic route for 4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine likely involves nucleophilic aromatic substitution (S<sub>N</sub>Ar) of a dichloropyrimidine precursor. This approach is similar to methods used for related compounds, as seen in the patent literature where 6-substituted pyrimidines are synthesized through selective displacement of chlorine atoms .

A probable synthetic pathway includes:

-

Starting with 4,6-dichloropyrimidine

-

Selective substitution at the 6-position with 3-methoxypyrrolidine

-

Purification of the resulting 4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine

Alternative Synthetic Approaches

Alternative approaches may include:

-

Cross-coupling reactions: Palladium-catalyzed coupling reactions could be employed for late-stage introduction of the pyrrolidine moiety.

-

Microwave-assisted synthesis: Similar to methods described for other pyrimidine derivatives, microwave irradiation can accelerate the reaction and improve yields .

Reactivity Profile

Nucleophilic Substitution Reactions

The chlorine atom at position 4 is susceptible to nucleophilic substitution, allowing for further functionalization. This reactivity is similar to that observed in 4-Chloro-6-methoxypyrimidine, which undergoes various substitution reactions with nucleophiles .

Common Reactions

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Amine Substitution | R-NH₂, base, solvent, heat | 4-(Amino)-6-(3-methoxypyrrolidin-1-yl)pyrimidine derivatives |

| Thiol Substitution | R-SH, base, solvent | 4-(Thioether)-6-(3-methoxypyrrolidin-1-yl)pyrimidine derivatives |

| Alkoxy Substitution | R-ONa, ROH, heat | 4-(Alkoxy)-6-(3-methoxypyrrolidin-1-yl)pyrimidine derivatives |

The regioselectivity of these substitutions is influenced by the electron-withdrawing nature of the pyrimidine ring, making the 4-position particularly reactive toward nucleophiles.

Biological Activities and Applications

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of pyrimidine-4-carboxamides and similar compounds provide insights into how structural modifications affect biological activity. For instance:

-

The 3-methoxypyrrolidine group may enhance binding to biological targets compared to unsubstituted pyrrolidines .

-

The chlorine at position 4 serves as a reactive site for further derivatization, potentially leading to compounds with improved potency .

-

The pyrrolidine ring conformation can significantly impact biological activity, with (S)-3-hydroxypyrrolidine showing enhanced potency in some cases .

Structural Analysis and Comparison

Comparison with Similar Compounds

Physical Properties and Characterization

Spectroscopic Properties

Based on related compounds, the following spectroscopic characteristics are expected:

-

¹H NMR: Characteristic signals for pyrimidine CH (approximately δ 8.0-8.5 ppm), pyrrolidine CH₂ protons (δ 3.0-4.0 ppm), methoxy protons (δ 3.3-3.5 ppm), and pyrrolidine CH proton bearing the methoxy group (δ 3.8-4.2 ppm) .

-

¹³C NMR: Signals for pyrimidine carbons (δ 155-165 ppm), pyrrolidine carbons (δ 45-55 ppm), and methoxy carbon (δ 55-60 ppm) .

-

Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of approximately 213.67 g/mol, with characteristic fragmentation patterns involving loss of chlorine, methoxy group, or pyrrolidine ring.

Analytical Methods for Detection and Quantification

Chromatographic Analysis

For analysis and purification, the following methods are commonly employed:

-

High-Performance Liquid Chromatography (HPLC): Typically using reverse-phase columns with UV detection at 254-280 nm.

-

Thin-Layer Chromatography (TLC): Common solvent systems include ethyl acetate/hexane or dichloromethane/methanol mixtures .

Spectroscopic Identification

Identification and structural confirmation typically involve:

-

IR Spectroscopy: Characteristic bands for C=N stretching (1500-1600 cm⁻¹), C-Cl stretching (700-800 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹).

-

UV Spectroscopy: Absorption maxima around 240-260 nm due to the pyrimidine core.

Current Research and Future Perspectives

Research Trends

Current research on pyrimidine derivatives with substituents similar to 4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine focuses on:

-

Medicinal Chemistry Applications: Development of kinase inhibitors, anti-inflammatory, and antimicrobial agents .

-

Chemical Biology Tools: Use as probe molecules for studying biological systems .

-

Synthetic Methodology: Development of more efficient and selective methods for synthesis and functionalization .

Future Research Directions

Potential future research areas include:

-

Structure Optimization: Systematic modification of the basic structure to enhance specific biological activities.

-

Mechanism Studies: Investigation of molecular mechanisms underlying biological activities.

-

Formulation Development: Exploration of delivery systems to improve pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume